molecular formula C8H13N3OS B7927274 (S)-2-Amino-N-methyl-N-thiazol-5-ylmethyl-propionamide

(S)-2-Amino-N-methyl-N-thiazol-5-ylmethyl-propionamide

Cat. No.: B7927274
M. Wt: 199.28 g/mol
InChI Key: JALDDVGOYBTSPB-LURJTMIESA-N
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Description

(S)-2-Amino-N-methyl-N-thiazol-5-ylmethyl-propionamide is a chiral amide derivative featuring a thiazole ring and a propionamide backbone.

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N-(1,3-thiazol-5-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-6(9)8(12)11(2)4-7-3-10-5-13-7/h3,5-6H,4,9H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALDDVGOYBTSPB-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CN=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CN=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps and Conditions

  • Thiazole Ring Formation :

    • A thiourea derivative reacts with α-chloroketone precursors under basic conditions.

    • Example: Reaction of methyl thiourea with 2-chloroacetoacetate yields 5-methylthiazole intermediates.

    • Optimization : Elevated temperatures (50–65°C) and polar aprotic solvents (e.g., DMF) enhance reaction rates.

  • Amino Group Introduction :

    • Primary amines are introduced via nucleophilic substitution or reductive amination.

    • Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis.

Table 1: Representative Hantzsch Synthesis Parameters

ComponentReagents/ConditionsYield (%)Reference
Thiourea DerivativeMethyl thiourea, α-chloroketone, K₂CO₃65–78
Solvent SystemDMF, 60°C, 12 h-
WorkupAcidic quenching, extraction-

Nucleophilic Substitution for Amide Bond Formation

The N-methyl-N-(thiazol-5-ylmethyl)amide moiety is constructed via nucleophilic substitution or coupling reactions. A two-step approach is often employed:

Step 1: Activation of the Carboxylic Acid

  • Reagents : Thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) convert the carboxylic acid to an acyl chloride or active ester.

  • Example : Propionic acid derivatives are treated with SOCl₂ to form propionyl chloride, which reacts with methylamine to yield N-methylpropionamide.

Step 2: Alkylation of the Thiazole Ring

  • Methylation : The thiazole nitrogen is alkylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH).

  • Challenges : Over-alkylation is mitigated by stoichiometric control and low-temperature conditions (−10 to 0°C).

Table 2: Amidation and Alkylation Conditions

StepReagents/ConditionsYield (%)Reference
Acyl Chloride FormationSOCl₂, reflux, 4 h85–90
Amide CouplingN-Methylamine, Et₃N, CH₂Cl₂, 0°C72
Thiazole AlkylationCH₃I, NaH, THF, −10°C68

Stereochemical Control via Chiral Resolution

The (S)-configuration is critical for biological activity. Two primary strategies are employed:

Method A: Chiral Pool Synthesis

  • Starting Material : L-alanine derivatives serve as chiral precursors.

  • Procedure : The amino group of L-alanine is protected (e.g., Boc or Fmoc), followed by sequential amidation and thiazole incorporation.

Method B: Kinetic Resolution

  • Enzymatic Catalysis : Lipases or esterases selectively hydrolyze one enantiomer of a racemic mixture.

  • Example : Pseudomonas cepacia lipase resolves racemic N-methylpropionamide intermediates with >90% enantiomeric excess (ee).

Table 3: Chiral Resolution Techniques

MethodConditionsee (%)Reference
Enzymatic HydrolysisLipase PS-30, pH 7.0, 25°C92
Diastereomeric Salt Formation(R)-Camphorsulfonic acid, ethanol88

Industrial-Scale Synthesis and Process Optimization

Large-scale production requires cost-effective and environmentally sustainable methods. The patent US7408069B2 outlines a scalable route involving:

  • Thiazole Intermediate Synthesis :

    • Mucochloric acid reacts with thiourea in aqueous NaOH to form 5-chlorothiazole-2-carboxylic acid.

    • Yield : 67% after recrystallization at 0°C.

  • Amide Bond Formation :

    • The carboxylic acid is converted to an acyl chloride and coupled with N-methylamine under controlled pH.

  • Purification :

    • Recrystallization from isopropyl alcohol removes byproducts.

Table 4: Industrial Process Parameters

ParameterValueReference
Reactor Volume4000 L
Temperature Range10–50°C
Recrystallization SolventIsopropyl alcohol

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methyl-N-thiazol-5-ylmethyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenated reagents and bases such as sodium hydride are often used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives, including (S)-2-Amino-N-methyl-N-thiazol-5-ylmethyl-propionamide, exhibit significant anticancer properties. Various studies have demonstrated the compound's ability to inhibit cancer cell proliferation across different types of cancer:

  • Mechanism of Action : The compound interacts with specific biological targets, leading to apoptosis in cancer cells. For example, derivatives of this compound have shown promising cytotoxic effects against human liver hepatocellular carcinoma (HepG2) and leukemia cell lines (K563) .
  • Case Studies : In one study, synthesized thiazole derivatives demonstrated potent activity against multiple cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
CompoundCancer Cell LineIC50 (µM)
This compoundHepG22.1
Thiazole Derivative AK5630.5
Thiazole Derivative BPC121.0

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Antibacterial Effects : Thiazole derivatives exhibit activity against various bacterial strains, including E. coli and S. aureus . The presence of the thiazole ring enhances the compound’s ability to disrupt bacterial cell functions.
  • Antifungal Properties : Research has shown that certain modifications of the thiazole structure can lead to enhanced antifungal activity against A. niger and other fungi .

Synthetic Pathways and Derivative Development

The synthesis of this compound allows for the creation of various derivatives with tailored properties:

  • Synthetic Routes : Several methods have been proposed for synthesizing this compound, including reactions involving thiourea and iodine in refluxing solvents . These synthetic pathways enable researchers to explore a wide range of structural modifications that can enhance biological activity.
  • Derivative Examples : Compounds derived from this compound have been evaluated for their pharmacological potential, showing varied efficacy based on structural changes .

Research Findings and Insights

Numerous studies highlight the significance of this compound in drug development:

  • Structure–Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives reveal that specific substitutions can dramatically influence biological activity. For instance, modifications at the propionamide side chain have been linked to increased anticancer potency .
  • Potential for Drug Development : Given its diverse biological activities and the ability to synthesize various derivatives, this compound presents a promising scaffold for developing new therapeutic agents targeting cancer and infectious diseases .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-thiazol-5-ylmethyl-propionamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, potentially inhibiting their activity. The amino and amide groups can form hydrogen bonds with biological molecules, affecting their function. Pathways involved may include enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Features
(S)-2-Amino-N-methyl-N-thiazol-5-ylmethyl-propionamide Not explicitly provided* ~225–235 (estimated) - (S)-2-amino group
- N-methyl
- Thiazol-5-ylmethyl
Chiral center, potential for stereoselective interactions, discontinued
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide C₁₄H₁₅N₃O₂S₂ 321.4 - 4-phenylthiazole
- Thioether linkage
- Propionamide
High molecular weight, aromatic phenyl group, no stereochemistry reported
[(1-Acetyl-piperidin-2-ylmethyl)-ethyl-amino]-acetic acid Not explicitly provided Not provided - Piperidine ring
- Acetyl group
- Ethyl-amino
Discontinued amide with cyclic amine backbone; likely polar and water-soluble

Key Differences and Implications

Thiazole Substitution Patterns: The target compound features a thiazol-5-ylmethyl group, which introduces a heteroaromatic ring capable of π-π stacking and hydrogen bonding. In contrast, N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide has a 4-phenylthiazole substituent, significantly increasing lipophilicity and steric bulk . This phenyl group may enhance membrane permeability but reduce solubility compared to the target compound.

Stereochemistry: The (S)-configured amino group in the target compound may confer selectivity in biological interactions (e.g., binding to chiral enzyme pockets), whereas the phenyl-containing analogue lacks reported stereochemical features .

However, it lacks the thiazole moiety critical for interactions with sulfur-binding proteins or metal ions .

Physicochemical and Pharmacokinetic Predictions

  • Solubility: The target compound’s amino group and smaller substituents (vs. phenyl in the analogue) suggest higher aqueous solubility.
  • Metabolic Stability: The thioether linkage in N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide may increase susceptibility to oxidative metabolism compared to the target compound’s stable thiazole-methyl group .
  • Bioavailability : The (S)-configuration could improve absorption and tissue penetration due to optimized stereochemistry, though experimental data are lacking.

Biological Activity

(S)-2-Amino-N-methyl-N-thiazol-5-ylmethyl-propionamide is a thiazole derivative notable for its diverse biological activities. This compound, characterized by its unique thiazole structure, has been the subject of various studies highlighting its potential in medicinal chemistry, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₃N₃OS, with a molecular weight of approximately 196.26 g/mol. The compound features a thiazole ring, an amino group, and a propionamide side chain, which are crucial for its biological activity.

PropertyDetails
Molecular FormulaC₈H₁₃N₃OS
Molecular Weight196.26 g/mol
Key Functional GroupsThiazole ring, amino group

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes, either inhibiting or activating their functions.
  • Receptor Modulation : It can interact with various receptors, influencing signal transduction pathways.
  • Cellular Effects : The compound affects cellular processes such as proliferation and apoptosis, making it a candidate for anticancer research.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has shown promising results against various pathogens:

  • In Vitro Studies : The compound demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Antimicrobial Efficacy Data

PathogenMIC (mg/mL)MBC (mg/mL)
MRSA0.250.50
E. faecium0.501.00
E. coli0.170.23

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : In studies involving human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer), the compound exhibited selective cytotoxicity. For instance, it reduced the viability of Caco-2 cells significantly compared to untreated controls .

Anticancer Efficacy Data

Cell LineTreatment Concentration (µM)Viability Reduction (%)
A54910010
Caco-210039.8

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. Preliminary studies indicate its potential in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neurodegenerative diseases.

Q & A

Q. What are the common synthetic strategies for preparing (S)-2-Amino-N-methyl-N-thiazol-5-ylmethyl-propionamide and related thiazole carboxamides?

  • Methodological Answer : Thiazole carboxamides are typically synthesized via sulfur-directed ortho-lithiation of 2-chlorothiazole followed by nucleophilic coupling with aryl isocyanates to form the carboxamide core . Alternative routes involve coupling nitriles with ethyl 2-bromoacetoacetate under basic conditions, followed by hydrolysis to carboxylic acids and subsequent amidation with amines using coupling reagents like HATU or DCC . For chiral centers (e.g., the (S)-configuration), S-amino acids can serve as starting materials, leveraging their inherent stereochemistry .

Q. How can researchers characterize the purity and structural integrity of thiazole-based amides?

  • Methodological Answer :
  • HPLC : Assess purity (≥98% by HPLC, as in pharmaceutical standards) .
  • NMR : Confirm structure via 1H and 13C NMR to verify substituent integration and stereochemistry .
  • Elemental Analysis : Validate empirical formulas by comparing calculated vs. experimental C, H, N, and S content .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can experimental designs optimize the anticancer activity of thiazole carboxamide derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the thiazole ring (e.g., electron-withdrawing groups at position 5) and the aryl moiety (e.g., para-methyl or fluoro groups) to enhance binding affinity .
  • Statistical Analysis : Use Student’s t-test (p ≤ 0.05) to compare IC50 values across cancer cell lines (e.g., leukemia vs. solid tumors) .
  • Docking Studies : Model interactions with target proteins (e.g., kinases) to prioritize derivatives with optimal binding poses .

Q. How should researchers address discrepancies in biological activity data among structurally similar thiazole derivatives?

  • Methodological Answer :
  • Substituent Effects Analysis : Compare activity trends with substituent electronic properties (e.g., meta-chloro vs. para-methoxy groups may alter solubility or target engagement) .
  • Cell Line-Specific Assays : Test compounds in multiple cell lines to identify selectivity patterns (e.g., higher efficacy in hematological vs. epithelial cancers) .
  • Metabolic Stability Screening : Evaluate hepatic microsomal stability to rule out rapid degradation as a cause of variability .

Q. What methodologies are effective for introducing chiral centers in thiazole carboxamides?

  • Methodological Answer :
  • Chiral Pool Synthesis : Start with enantiopure S-amino acids (e.g., L-alanine) to transfer chirality to the amide side chain .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-derived catalysts) in key steps like nucleophilic additions or cyclizations .
  • Orthogonal Protection : Employ tert-butoxycarbonyl (Boc) or benzyl groups to preserve stereochemistry during multi-step syntheses .

Data Contradiction and Validation

Q. How can conflicting data on thiazole carboxamide cytotoxicity be resolved?

  • Methodological Answer :
  • Dose-Response Reproducibility : Repeat assays with standardized protocols (e.g., MTT vs. ATP-based viability assays) to rule out methodological artifacts .
  • Off-Target Profiling : Use kinase selectivity panels or proteome-wide screens to identify unintended targets contributing to variability .
  • Crystallographic Validation : Resolve co-crystal structures of active vs. inactive derivatives to pinpoint critical binding interactions .

Synthetic Optimization Challenges

Q. What strategies improve yields in the coupling of thiazole intermediates with aryl amines?

  • Methodological Answer :
  • Reagent Selection : Replace classical coupling agents (e.g., EDCI) with uronium salts (HATU) to enhance efficiency in polar aprotic solvents like DMF .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 1h) while maintaining high yields (≥90%) .
  • Purification Techniques : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for challenging separations .

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